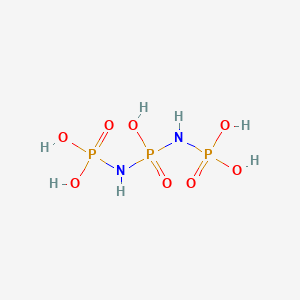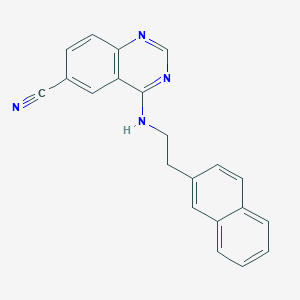
Diimidotriphosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diimidotriphosphoric acid is a compound that belongs to the class of imidophosphoric acids. These compounds are characterized by the presence of NH groups that interconnect phosphorus atoms in condensed phosphates, formally replacing bridging oxygen atoms. This compound is formed through the hydrolysis of trimetaphosphimic acid, resulting in the opening of the P3N3 ring structure .
Métodos De Preparación
Diimidotriphosphoric acid can be synthesized through various methods. One common approach involves the hydrolysis of trimetaphosphimic acid. This reaction leads to the formation of this compound by ring opening. The reaction conditions typically involve the presence of water and temperatures above 120°C . Another method includes the ammonolysis of cyclophosphates followed by recyclization and rearrangement reactions
Análisis De Reacciones Químicas
Diimidotriphosphoric acid undergoes various chemical reactions, including hydrolysis and decomposition. The hydrolysis of trimetaphosphimic acid leads to the formation of this compound, which can further decompose into unknown crystalline compounds at temperatures above 120°C . Common reagents used in these reactions include water and ammonia. The major products formed from these reactions are polyphosphates and ammonia or ammonium ions .
Aplicaciones Científicas De Investigación
Diimidotriphosphoric acid has several scientific research applications. It has been described as a catalyst for various reactions, such as the Oxa-Pictet–Spengler reaction, Mannich reactions, and N–O acetalizations . The compound’s ability to form hydrogen bonds within and between stacks of rod-shaped anions makes it a promising precursor for the synthesis of oxonitridophosphates at moderate temperatures . Additionally, this compound and its derivatives have been investigated for their potential use in solvent extraction processes, particularly in the extraction of americium .
Mecanismo De Acción
The mechanism of action of diimidotriphosphoric acid involves its ability to form hydrogen bonds and its decomposition into various polyphosphates and ammonia or ammonium ions. The compound’s molecular targets and pathways are primarily related to its role as a precursor for the synthesis of oxonitridophosphates and other related compounds . The formation of hydrogen bonds within and between stacks of rod-shaped anions plays a crucial role in its stability and reactivity .
Comparación Con Compuestos Similares
Diimidotriphosphoric acid can be compared to other imidophosphoric acids and their salts. Similar compounds include oxonitridophosphates, imidonitridophosphates, and oxoimidophosphates . These compounds share the characteristic NH groups that interconnect phosphorus atoms, replacing bridging oxygen atoms. this compound is unique in its ability to form hydrogen bonds within and between stacks of rod-shaped anions, making it a promising precursor for the synthesis of oxonitridophosphates at moderate temperatures .
Propiedades
Número CAS |
15177-81-8 |
|---|---|
Fórmula molecular |
H7N2O8P3 |
Peso molecular |
255.99 g/mol |
Nombre IUPAC |
[[hydroxy-(phosphonoamino)phosphoryl]amino]phosphonic acid |
InChI |
InChI=1S/H7N2O8P3/c3-11(4,1-12(5,6)7)2-13(8,9)10/h(H7,1,2,3,4,5,6,7,8,9,10) |
Clave InChI |
JCALBVZBIRXHMQ-UHFFFAOYSA-N |
SMILES canónico |
N(P(=O)(NP(=O)(O)O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-](/img/structure/B13437568.png)



![1,1'-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene](/img/structure/B13437593.png)
![1-Pyrrolidinecarboxylic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl][5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]amino]acetyl]-4-ethyl-, phenylmethyl ester, (3R,4S)-](/img/structure/B13437595.png)




![tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate](/img/structure/B13437643.png)



